molecular formula C10H13NO3 B13987801 Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B13987801
M. Wt: 195.21 g/mol
InChI Key: FJFMRZCAEZPLHW-UHFFFAOYSA-N
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Description

Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions to promote cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Hydroxylated pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 1,2-dimethyl-6-oxopyridine-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)11(3)9(12)6-8/h5-6H,4H2,1-3H3

InChI Key

FJFMRZCAEZPLHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(C(=C1)C)C

Origin of Product

United States

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